molecular formula C15H10ClN3O2S2 B2387040 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306976-90-9

5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2387040
CAS No.: 306976-90-9
M. Wt: 363.83
InChI Key: WILVTSRBYJQXPP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-thiadiazole family, characterized by a sulfur-containing heterocyclic core. The sulfinyl (SO) group at the 5-position and the N-phenyl carboxamide moiety at the 4-position define its structure. The sulfinyl group may influence metabolic stability and electronic properties compared to sulfanyl (S) or sulfonyl (SO₂) derivatives .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfinyl-N-phenylthiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S2/c16-10-6-8-12(9-7-10)23(21)15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVTSRBYJQXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring. The intermediate compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structural features allow for modifications that can lead to new compounds with desired properties.

Biology

This compound has shown promising biological activities:

  • Antiviral Activity : It has been evaluated for its potential against the tobacco mosaic virus, demonstrating effective inhibition of viral replication.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding those of commercial bactericides .

Medicine

The compound's derivatives have been investigated for their potential as:

  • Carbonic Anhydrase Inhibitors : These inhibitors are relevant in treating conditions like glaucoma and certain types of cancer. The mechanism involves binding to the enzyme's active site, thus inhibiting its function.
  • Anticancer Agents : Some studies have reported that specific derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 and HEK293T, indicating their potential as therapeutic agents against breast cancer and other malignancies .

Industry

In industrial applications, this compound is being explored for:

  • Material Development : Its chemical properties make it suitable for creating novel materials with specific functionalities.
  • Agrochemicals : The compound's efficacy against plant pathogens suggests potential use in developing new agrochemical products aimed at enhancing crop protection .

Case Studies

Study Reference Focus Area Findings
Antimicrobial ActivityDerivatives showed significant inhibition against Xanthomonas oryzae at 100 µg/mL with rates up to 56%.
Anticancer PotentialCertain derivatives exhibited IC50 values lower than cisplatin controls against breast cancer cells.
Carbonic Anhydrase InhibitionDemonstrated effective binding to the enzyme's active site, indicating therapeutic potential.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences lie in the oxidation state of the sulfur atom and substituents on the carboxamide group:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Oxidation State (S)
5-[(4-Chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide Not provided C₁₅H₁₀ClN₃O₂S₂ ~363.8* Sulfinyl (SO), N-phenyl +4 (sulfinyl)
5-[(4-Chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide 303151-34-0 C₁₅H₁₀ClN₃OS₂ 347.85 Sulfanyl (S), N-phenyl -2 (sulfanyl)
5-[(4-Chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide 306977-08-2 C₁₁H₁₀ClN₃O₃S₂ 331.8 Sulfonyl (SO₂), N,N-dimethyl +6 (sulfonyl)
5-[(4-Chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide 321431-00-9 C₁₂H₁₂ClN₃O₃S₂ 345.8 Sulfonyl (SO₂), N-propyl +6 (sulfonyl)

*Calculated based on analogous structures.

Key Observations :

  • Sulfinyl vs. Sulfonyl/Sulfanyl : The sulfinyl group (SO) introduces moderate polarity and reactivity compared to the more oxidized sulfonyl (SO₂) or reduced sulfanyl (S). This may affect solubility and metabolic stability .
  • N-Substituents : The N-phenyl group in the target compound contrasts with dimethyl or propyl groups in analogs, influencing steric bulk and lipophilicity .
Anticancer Activity:
  • Sulfonyl Derivatives : Compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine/piperidine rings show enhanced activity against MCF-7 and HepG2 cells (IC₅₀ values comparable to 5-FU) .
  • Triazole-Carboxamide Analogs : Derivatives with trifluoromethyl or pyridinium groups exhibit selective inhibition of c-Met kinase and apoptosis induction in cancer cells (e.g., NCI-H522 cells, GP = 68.09%) .
  • Thiophene Derivatives : Compounds with sulfonamide or triazole moieties demonstrate potent anticancer activity, surpassing doxorubicin in some cases .

SAR Insights :

  • Sulfur Oxidation State : Sulfonyl derivatives (SO₂) generally exhibit higher metabolic stability and enhanced binding to hydrophobic pockets in target proteins compared to sulfinyl (SO) or sulfanyl (S) analogs .
  • N-Substituents : Lipophilic groups (e.g., propyl, benzyl) improve membrane permeability and potency, as seen in sulfonyl derivatives .
Antimicrobial Activity:
  • Thiophene-based compounds with triazole or pyrrolopyrimidine moieties show broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Biological Activity

5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, antimicrobial effects, and other therapeutic potentials based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClN3O3SC_{15}H_{10}ClN_3O_3S with a molecular weight of approximately 347.85 g/mol. The presence of the chlorophenyl and thiadiazole moieties contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound .

Cytotoxicity Studies

  • In Vitro Testing : The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay. For instance:
    • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 8.107 μM.
    • A549 (lung carcinoma) : Showed promising results with an IC50 value of 0.52 μg/mL .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases (3, 8, and 9), leading to cell cycle arrest at the G1 phase and subsequent apoptosis without significant toxicity to normal cells .

Structure-Activity Relationship (SAR)

The activity of thiadiazole derivatives is often influenced by substituents on the phenyl ring. For example:

  • Replacing the chlorine atom with fluorine significantly enhances anticancer activity.
  • The introduction of different functional groups can modulate the interaction with tubulin and other cellular targets, enhancing cytotoxic effects .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported that derivatives of thiadiazoles show activity against strains such as Xanthomonas oryzae and Fusarium graminearum. For instance, certain derivatives demonstrated inhibition rates exceeding 50% at concentrations around 100 μg/mL .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell walls and interference with metabolic pathways.

Additional Biological Activities

Beyond anticancer and antimicrobial properties, compounds in this class have been investigated for:

Case Study 1: Anticancer Efficacy

In a recent study involving a series of synthesized thiadiazole derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered to mice bearing sarcoma tumors. This highlights the potential for clinical applications in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The most potent derivative showed an MIC value lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the thiadiazole core via cyclization of a thiourea precursor under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the 4-chlorophenylsulfinyl group via oxidation of a thioether intermediate using mCPBA (meta-chloroperbenzoic acid) at 0–5°C .
  • Step 3 : Carboxamide coupling using EDC/HOBt or CDI in anhydrous DMF .
  • Critical Parameters : Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation side reactions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfinyl group at δ 2.8–3.2 ppm in ¹H NMR; thiadiazole C=O at ~165 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 406.03) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1040–1060 cm⁻¹ (S=O stretch) .

Q. What solubility and stability considerations are relevant for handling this compound?

  • Methodological Answer :

  • Solubility : Limited in water; dissolves in DMSO, DMF, or THF. Use sonication (30 min, 40 kHz) for dissolution .
  • Stability : Store at -20°C under argon to prevent sulfoxide reduction or hydrolysis. Monitor via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess potency changes .
  • Stereochemistry : Resolve the sulfinyl group’s enantiomers via chiral HPLC (Chiralpak AD-H column) and test individual enantiomers .
  • Biological Assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., NCI-60 panel) under standardized conditions (10% FBS, 37°C, 5% CO₂) .
  • Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Comparison : Benchmark against thiadiazole derivatives (e.g., ) to isolate substituent-specific effects .

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) to model binding modes .
  • QSAR Modeling : Train models on thiadiazole datasets (e.g., IC₅₀ vs. Hammett σ values) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess sulfinyl group’s electronic effects .

Q. What is the role of the sulfinyl group in the compound’s mechanism of action?

  • Methodological Answer :

  • Redox Studies : Compare thioether (reduced) and sulfone (oxidized) analogs in ROS-sensitive assays .
  • Protein Binding : Use SPR (Surface Plasmon Resonance) to measure affinity changes upon sulfinyl modification .

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